(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate
Description
(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate (CAS No. 174885-98-4) is a chiral carbamate derivative characterized by a hydroxyethane backbone, benzyl, and tert-butyl protecting groups. Its stereospecific (S)-configuration and bifunctional carbamate linkages make it valuable in pharmaceutical synthesis, particularly as an intermediate for protease inhibitors or antimicrobial agents. The compound’s stability under acidic conditions (due to tert-butyl groups) and reactivity in nucleophilic environments (via the benzyl carbamate) are notable .
Properties
IUPAC Name |
benzyl N-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-12(9-18)16-13(19)21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWIQMVDGOHOR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115626 | |
| Record name | Carbamic acid, [(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306773-86-4 | |
| Record name | Carbamic acid, [(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306773-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares structural motifs with several analogs, as highlighted by similarity scores and synthesis pathways:
| Compound Name | CAS No. | Similarity Score | Key Features |
|---|---|---|---|
| Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate | 174885-98-4 | 0.93 | Similar backbone but lacks hydroxy group; phenyl substituent instead of hydroxyethane |
| Benzyl (2-amino-1-phenylethyl)carbamate | 142854-51-1 | 1.00 | Amino group replaces tert-butyl; simpler structure without ether linkage |
| Benzyl (2-amino-2-phenylethyl)carbamate | 1041261-05-5 | 0.94 | Stereochemical variant (S-configuration); phenyl group at C2 |
| Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 92136-39-5 | 0.81 | Dual tert-butyl groups; lacks benzyl and hydroxy groups |
Key Observations :
Comparison :
Functional and Application Differences
- Antifungal Activity: Dicarbamates with bromophenyl groups (e.g., C4 in ) show potent antifungal activity, whereas the target compound’s hydroxy group may favor solubility for intravenous formulations .
- Enzyme Inhibition : Phosphoryl-containing analogs (e.g., CAS 1353000-05-1) exhibit protease inhibition, but the target compound’s hydroxyethane backbone may target different active sites .
Stability and Reactivity
Biological Activity
(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure:
- IUPAC Name: (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate
- Molecular Formula: C₁₈H₃₁N₂O₅
- Molecular Weight: 350.41 g/mol
The compound features a dicarbamate structure which is significant in its interactions with biological systems.
Research indicates that compounds similar to (S)-Benzyl tert-butyl dicarbamate can exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. For instance, derivatives have demonstrated IC50 values around 8 μM against 5-LOX, indicating significant inhibitory effects on inflammatory pathways .
- Cytotoxic Effects: Various studies have reported that structurally related compounds exhibit cytotoxicity against cancer cell lines such as COLO-205, MDA-MB-231, and HepG2. These effects are often selective, sparing normal cells while targeting malignant ones .
Anti-inflammatory Properties
The anti-inflammatory potential of (S)-Benzyl tert-butyl dicarbamate can be inferred from its structural analogs. Compounds with similar dicarbamate functionalities have been shown to reduce inflammation in models of acute lung injury by inhibiting the activity of pro-inflammatory enzymes .
Anticancer Activity
The anticancer properties are notable as well. Research indicates that certain derivatives can selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via carbamate coupling reactions. A typical approach involves reacting benzyl chloroformate with tert-butyl carbamate derivatives in the presence of coupling agents like N-ethyl-N′-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions. Triethylamine is used to neutralize HCl byproducts. Reactions are stirred at 0–25°C for 12–24 hours, followed by purification via flash column chromatography (e.g., ethyl acetate/heptane gradient) .
- Optimization : Yield improvements (~70–94%) are achieved by controlling stoichiometry, reaction time, and catalyst loading. Kinetic studies (e.g., monitoring via TLC) help identify side-product formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate?
- 1H/13C NMR : Confirms stereochemistry (e.g., diastereotopic protons at δ 1.2–1.4 ppm for tert-butyl groups) and carbamate linkages (δ 155–158 ppm for carbonyl carbons). Rotameric equilibria in DMSO-d6 are observable at 298 K .
- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 700–729 [M+H]+) and isotopic patterns for bromine/iodine substituents .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate using advanced analytical techniques?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases. Retention times (e.g., tR = 2.91–3.07 min) correlate with diastereomeric excess .
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., tert-butyl group spatial orientation) .
Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound under varying catalytic conditions?
- Catalyst Screening : Compare EDC/HOBt with DCC/DMAP systems. DMAP accelerates acylation but may increase side reactions.
- Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance solubility of intermediates, while dichloromethane minimizes hydrolysis .
- Temperature Gradients : Lower temperatures (0°C) reduce epimerization in stereosensitive steps .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
- Density Functional Theory (DFT) : Calculates transition-state energies for carbamate hydrolysis or nucleophilic substitution pathways .
- Molecular Docking : Simulates binding to enzyme active sites (e.g., proteases) by analyzing hydrogen-bonding interactions with tert-butyl/benzyl groups .
Q. What are the key considerations for designing enzyme inhibition assays involving this compound?
- In vitro Assays : Measure IC50 values using fluorogenic substrates (e.g., for serine hydrolases). Pre-incubate enzymes with the compound (1–100 µM) in pH 7.4 buffers .
- Competitive Binding : Use SPR or ITC to quantify binding affinity (KD) and assess tert-butyl group contributions to steric hindrance .
Q. How does the structural configuration of this compound influence its chemical reactivity compared to similar carbamate derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
